2-Cyclododecyl-1-(morpholin-4-yl)ethanone
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Overview
Description
2-Cyclododecyl-1-(morpholin-4-yl)ethanone is an organic compound with the molecular formula C18H33NO2. It is characterized by a cyclododecyl group attached to an ethanone moiety, which is further connected to a morpholine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclododecyl-1-(morpholin-4-yl)ethanone typically involves the reaction of cyclododecanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-Cyclododecyl-1-(morpholin-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of cyclododecyl carboxylic acid or cyclododecanone.
Reduction: Formation of cyclododecyl alcohol.
Substitution: Formation of substituted morpholine derivatives
Scientific Research Applications
2-Cyclododecyl-1-(morpholin-4-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclododecyl-1-(morpholin-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and microbial inhibition .
Comparison with Similar Compounds
Similar Compounds
- Cyclododecyl isothiocyanate
- Cyclododecyl formate
- Cyclododecyl acetate
- Cyclododecyl isobutyl ether
- 4-Cyclododecyl-2,6-dimethylmorpholine acetate
- 2-Cyclododecyl propanoic acid ethyl ester
- N-cyclododecyl-2-(4-methoxyphenoxy)acetamide
Uniqueness
2-Cyclododecyl-1-(morpholin-4-yl)ethanone is unique due to its combination of a cyclododecyl group and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclododecyl-1-morpholin-4-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33NO2/c20-18(19-12-14-21-15-13-19)16-17-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKNMDGNWDAAPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)CC(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10963137 |
Source
|
Record name | 2-Cyclododecyl-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4389-81-5 |
Source
|
Record name | 2-Cyclododecyl-1-(morpholin-4-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10963137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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